![molecular formula C8H7N3O2 B1455517 Methyl imidazo[1,2-A]pyrimidine-7-carboxylate CAS No. 375857-87-7](/img/structure/B1455517.png)
Methyl imidazo[1,2-A]pyrimidine-7-carboxylate
Overview
Description
Methyl imidazo[1,2-A]pyrimidine-7-carboxylate is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
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Biological Activity
Methyl imidazo[1,2-A]pyrimidine-7-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 176.17 g/mol. Its structure features both imidazole and pyrimidine rings, which contribute to its reactivity and potential biological applications. The compound is often synthesized through multi-step organic reactions that allow for the modification of its structure to enhance biological activity or alter pharmacokinetic properties.
Biological Activities
This compound exhibits a variety of biological activities, making it a subject of interest in pharmacological research. Key activities include:
- Antimicrobial Activity : Studies have indicated that derivatives of imidazo[1,2-A]pyrimidine compounds show significant activity against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). For instance, compounds have been identified with minimum inhibitory concentrations (MIC) as low as 0.03 μM against Mtb H37Rv strain .
- Anti-inflammatory Effects : Research has demonstrated that certain derivatives possess anti-inflammatory properties by inhibiting cyclooxygenase-2 (COX-2) activity. For example, specific compounds showed IC50 values comparable to established anti-inflammatory drugs like celecoxib .
- Antitumor Activity : Methyl imidazo[1,2-A]pyrimidine derivatives have shown promising antitumor effects in vitro against various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). Some studies reported significant potency with low toxicity levels against these cell lines .
Structure-Activity Relationships (SAR)
Understanding the SAR of methyl imidazo[1,2-A]pyrimidine derivatives is crucial for optimizing their biological activity. The presence of electron-donating groups has been linked to enhanced anti-inflammatory activity. For instance, substituents such as pyridine and chloromethyl groups on the pyrimidine skeleton have been shown to improve efficacy against COX enzymes .
Comparison with Related Compounds
The following table summarizes the structural similarities and differences between this compound and other related compounds:
Compound Name | Similarity | Key Features |
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Methyl imidazo[1,2-a]pyridine-8-carboxylate | 0.61 | Contains a pyridine ring; potential differences in biological activity. |
Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate | 0.59 | Bromination alters reactivity; may enhance antimicrobial properties. |
Methyl 3-amino-6-chloropyrazine-2-carboxylate | 0.69 | Incorporates an amino group; different pharmacological implications. |
Methyl 5-Oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine | 0.61 | Tetrahydro structure may influence solubility and bioavailability. |
These comparisons illustrate how this compound stands out due to its specific structural features and potential applications in medicinal chemistry.
Case Studies
Several case studies have highlighted the therapeutic potential of methyl imidazo[1,2-A]pyrimidine derivatives:
- Antitubercular Activity : A study conducted by Abrahams et al. identified several hit compounds from the imidazo[1,2-a]pyridine class that exhibited potent inhibitory effects against Mtb using high-throughput screening methods. The most promising candidates demonstrated MIC values significantly lower than current treatments for tuberculosis .
- Anti-inflammatory Properties : Research by Zhou et al. focused on synthesizing various substituted imidazo[1,2-a]pyrimidines and evaluating their COX inhibition capabilities. Their findings indicated that certain derivatives exhibited comparable anti-inflammatory effects to traditional NSAIDs like indomethacin while demonstrating reduced toxicity profiles in animal models .
- Antitumor Efficacy : Lima et al. explored the photodynamic therapy potential of imidazo[1,2-a]pyrimidines by examining their ability to generate singlet oxygen upon irradiation. This property was shown to selectively induce apoptosis in cancer cells while minimizing damage to healthy cells .
Scientific Research Applications
Common Synthesis Methods:
- Cyclization Reactions: These reactions are essential for forming the imidazole and pyrimidine rings characteristic of the compound.
- Esterification: This method is often employed to introduce the carboxylate group, enhancing the compound's solubility and bioavailability.
Biological Activities
Methyl imidazo[1,2-a]pyrimidine-7-carboxylate exhibits a range of biological activities that make it a subject of interest in pharmacological research:
Antitumor Activity
Studies have shown that derivatives of this compound demonstrate significant antitumor effects against various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer) . For instance:
- In Vitro Studies: Compounds derived from this scaffold have shown potent cytotoxicity against cancer cells with low toxicity to normal cells.
Antimicrobial Properties
Research indicates that methyl imidazo[1,2-a]pyrimidine derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. A study reported that a series of synthesized derivatives exhibited significant antimicrobial effects .
Photodynamic Therapy
Some studies have highlighted the potential of these compounds as photosensitizers in photodynamic therapy. They can generate singlet oxygen upon irradiation, effectively killing cancer cells with minimal cytotoxicity when not activated .
Therapeutic Applications
The therapeutic potential of this compound extends beyond oncology:
Tuberculosis Treatment
Recent research has identified imidazo[1,2-a]pyrimidine analogs as promising candidates for treating multidrug-resistant tuberculosis (MDR-TB). Compounds have been developed showing potent inhibitory activity against Mycobacterium tuberculosis with low toxicity profiles .
Corrosion Inhibition
Beyond medicinal applications, some derivatives of methyl imidazo[1,2-a]pyrimidine have been studied for their ability to inhibit corrosion in metals, showcasing their versatility in application .
Case Study 1: Antitumor Activity
A study conducted by Farag et al. synthesized several derivatives of this compound which were tested for their antitumor activity against the MCF-7 cell line. The results indicated that certain modifications to the compound significantly enhanced its cytotoxic effects while maintaining selectivity towards cancer cells .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antibacterial properties, a series of 75 derivatives were synthesized and tested against various bacterial strains. The findings revealed several compounds with potent antimicrobial activity, suggesting their potential use in treating bacterial infections .
Properties
IUPAC Name |
methyl imidazo[1,2-a]pyrimidine-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-7(12)6-2-4-11-5-3-9-8(11)10-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXLYVRMAFZYTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=NC=CN2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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